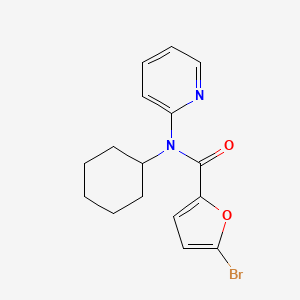

N~2~-(4-bromo-3-nitrobenzoyl)leucinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic aromatic substitution reactions, where a nucleophile replaces a leaving group, such as bromide, on an aromatic ring. For instance, Guerrera et al. (1995) discuss the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines, which could be analogous to methods for synthesizing compounds like N2-(4-bromo-3-nitrobenzoyl)leucinamide by replacing the leaving group with an appropriate amine derivative under similar conditions (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Molecular Structure Analysis

Molecular structure analysis of such compounds can be conducted using techniques like FT-IR spectroscopy, X-ray diffraction, and computational methods. Kumar et al. (2014) describe the FT-IR and molecular structure analysis of a similar compound, highlighting the importance of spectroscopic techniques in confirming the structure and analyzing the functional groups present (Kumar, Panicker, Fun, Mary, Harikumar, Chandraju, Quah, & Ooi, 2014).

Chemical Reactions and Properties

Compounds like N2-(4-bromo-3-nitrobenzoyl)leucinamide can participate in various chemical reactions, including aromatic nucleophilic substitution, coupling reactions, and reactions involving the amide group. The specific reactivity patterns can be influenced by the presence of the nitro and bromo substituents, which activate the benzene ring towards nucleophilic attack. The work by Li et al. (2016) on carbene-catalyzed reductive coupling offers insight into the types of reactions that nitro and bromo substituents can undergo, potentially applicable to compounds with similar structures (Li, Wang, Proctor, Zhang, Webster, Yang, Song, & Chi, 2016).

Physical Properties Analysis

The physical properties of organic compounds like melting point, boiling point, solubility, and crystalline structure are crucial for understanding their behavior in different environments. These properties are often determined experimentally through techniques such as melting point analysis, solubility testing, and crystallization. Studies on related compounds, such as those by Smith et al. (1997), provide insights into how the structural features of compounds can influence their physical properties (Smith, Lynch, Byriel, & Kennard, 1997).

Applications De Recherche Scientifique

Advanced Oxidation Processes for Water Decontamination

Studies have explored the role of bromide ions in the degradation of organic contaminants through advanced oxidation processes (AOPs), demonstrating the varied reactivity of organic compounds towards UV/persulfate (PS)/Fe 2+ processes in the presence of halides. This research provides useful information for water decontamination strategies (Luca et al., 2017).

Biochemical Research

Research on liver microsome-mediated formation of alkylating agents from vinyl bromide and vinyl chloride has shed light on the biochemical interactions and potential toxicological impacts of these compounds, indicating the complex metabolic pathways involved in their biotransformation (Barbin et al., 1975).

Organic Synthesis and Reaction Mechanisms

Investigations into the preparation and reactions of benzoylnitrile oxide from dimethylphenacylsulfonium bromide have contributed to understanding the mechanisms of organic reactions and provided new methods for synthesizing valuable chemical intermediates (Otsuji et al., 1971).

Analytical Chemistry for Estrogen Detection

A practical procedure using derivatization followed by liquid chromatography–electron capture atmospheric pressure chemical ionization–mass spectrometry has been studied for determining estrogens in biological fluids, enhancing detection sensitivity (Higashi et al., 2006).

Propriétés

IUPAC Name |

N-(1-amino-4-methyl-1-oxopentan-2-yl)-4-bromo-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3O4/c1-7(2)5-10(12(15)18)16-13(19)8-3-4-9(14)11(6-8)17(20)21/h3-4,6-7,10H,5H2,1-2H3,(H2,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFIEJXZFBVZRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5508724.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5508739.png)

![1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5508748.png)

![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5508753.png)

![4-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508772.png)

![N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-furyl)-N-methylethanamine](/img/structure/B5508785.png)

![5,7-dimethyl-3-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5508790.png)

![2-methyl-4-{4-[(2-methyl-1-pyrrolidinyl)methyl]phenyl}-2-butanol](/img/structure/B5508794.png)

![1-(2-pyridinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5508802.png)

![N'-[(2-ethoxy-1-naphthyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5508826.png)